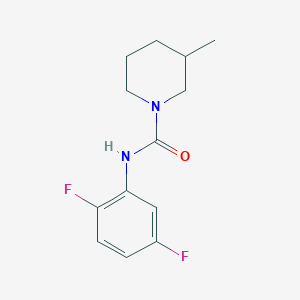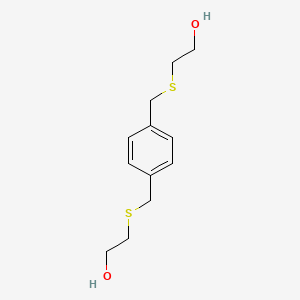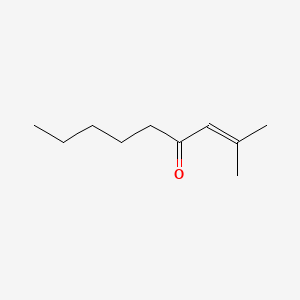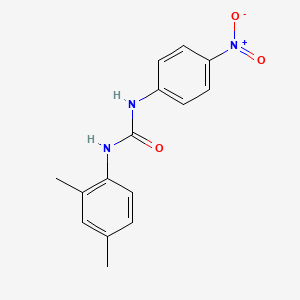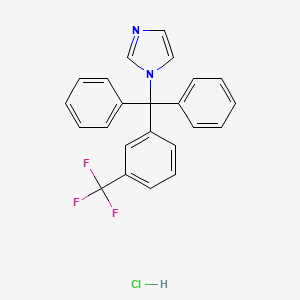
5-Ketobornyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ketobornyl acetate: is an organic compound with the molecular formula C12H18O3 It is a derivative of borneol, where the hydroxyl group is replaced by an acetate group, and a ketone group is introduced at the 5-position of the bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ketobornyl acetate typically involves the acetylation of borneol followed by oxidation. The process can be summarized in the following steps:
Acetylation of Borneol: Borneol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form bornyl acetate.
Oxidation: Bornyl acetate is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to introduce the ketone group at the 5-position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 5-Ketobornyl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming borneol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Borneol derivatives.
Substitution: Various substituted borneol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Ketobornyl acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives.
作用機序
The mechanism of action of 5-Ketobornyl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Bornyl acetate: A closely related compound where the ketone group is absent.
Isobornyl acetate: Another derivative of borneol with a different structural arrangement.
Camphor: A ketone with a similar bicyclic structure but different functional groups.
Uniqueness: 5-Ketobornyl acetate is unique due to the presence of both an acetate and a ketone group in its structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
特性
CAS番号 |
55658-18-9 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
(1,7,7-trimethyl-5-oxo-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7(13)15-10-5-8-9(14)6-12(10,4)11(8,2)3/h8,10H,5-6H2,1-4H3 |
InChIキー |
LJJDMLPORNJBCT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC2C(=O)CC1(C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





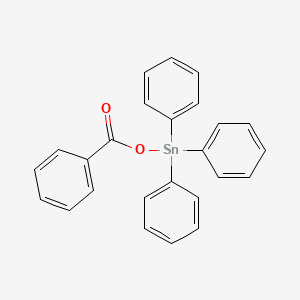
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
